

Establishing a Standard Reference for (-)-Isolongifolol: A Comparative Guide

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Compound of Interest

Compound Name: (-)-Isolongifolol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing a standard reference for the sesquiterpenoid alcohol, **(-)-Isolongifolol**. The establishment of a well-characterized reference standard is paramount for ensuring the accuracy, reproducibility, and reliability of analytical data in research, quality control, and drug development. This document outlines the essential physicochemical characterization, proposes detailed analytical methodologies, and compares **(-)-Isolongifolol** with established reference standards of structurally related sesquiterpenes.

Physicochemical Characterization

A fundamental step in establishing a reference standard is the thorough determination of its physicochemical properties. These constants serve as primary identifiers and indicators of purity.

Table 1: Physicochemical Properties of **(-)-Isolongifolol** and Comparator Sesquiterpenoids

Property	(-)- Isolongifolol	(+)-Cedrol	Patchouli Alcohol	(+)- Longifolene
Molecular Formula	C ₁₅ H ₂₆ O	C ₁₅ H ₂₆ O	C ₁₅ H ₂₆ O	C ₁₅ H ₂₄
Molecular Weight	222.37 g/mol [1]	222.37 g/mol	222.37 g/mol [2]	204.36 g/mol
CAS Number	1139-17-9[1]	77-53-2	5986-55-0[2]	475-20-7
Appearance	White crystalline solid	White crystals[3]	Crystalline solid	Oily liquid
Melting Point	113-114 °C	86-87 °C[4]	55-59 °C	N/A
Boiling Point	300.9 °C at 760 mmHg	273 °C[4]	285 °C	254-256 °C
Density	0.971 g/cm ³	~1.01 g/cm ³	~1.03 g/cm ³	0.928 g/cm ³
Optical Rotation	[α] _D ≈ -45°	[α] _D +10.5° (c=5, CHCl ₃)[4]	[α] _D ≈ -100°	[α] _D +42.7°

Analytical Characterization and Purity Assessment

A multi-faceted analytical approach is crucial for the comprehensive characterization and purity determination of a candidate reference standard. This involves chromatographic, spectroscopic, and thermal analysis techniques.

Gas and liquid chromatography are essential for separating and quantifying the main component from any impurities.

Table 2: Comparison of Chromatographic Methods and Purity Data

Parameter	(-)- Isolongifolol (Proposed)	(+)-Cedrol	Patchouli Alcohol	(+)- Longifolene
Technique	GC-FID, HPLC-UV	GC-FID[4]	HPLC-UV[5]	GC-FID[6]
Purity Specification	≥99.0%	≥99.0%[4]	≥98%[7]	≥95%
Typical Retention Time	Dependent on method	Dependent on method	~10.8 min (HPLC)	~8.87 min (GC) [6]
Impurities Detected	Process-related impurities, isomers	Isomers[4]	Related sesquiterpenes	Isomers, related terpenes

Spectroscopic techniques provide structural confirmation and a unique fingerprint for the compound.

Table 3: Spectroscopic Data for Structural Elucidation

Technique	(-)- Isolongifolol (Expected)	(+)-Cedrol (Reported)	Patchouli Alcohol (Reported)	(+)- Longifolene (Reported)
^1H NMR	Complex aliphatic region, signals for CH_2OH group	Characteristic shifts for tricyclic structure	Well-resolved signals characteristic of the patchoulane skeleton	Signals indicative of an exocyclic methylene group
^{13}C NMR	~15 distinct carbon signals, including a hydroxymethyl carbon	~15 distinct carbon signals	~15 distinct carbon signals	~15 distinct carbon signals, including two sp^2 carbons
FTIR (cm^{-1})	~3300-3400 (O-H stretch), ~2900 (C-H stretch), ~1050 (C-O stretch)	~3400 (O-H), ~2950 (C-H), ~1100 (C-O)	~3400 (O-H), ~2940 (C-H), ~1130 (C-O)	~3075 ($=\text{C-H}$), ~1645 ($\text{C}=\text{C}$), ~885 ($=\text{CH}_2$)
Mass Spec (m/z)	M^+ at 222, fragmentation pattern showing loss of H_2O and alkyl groups	M^+ at 222, characteristic fragmentation	M^+ at 222, characteristic fragmentation	M^+ at 204, characteristic fragmentation

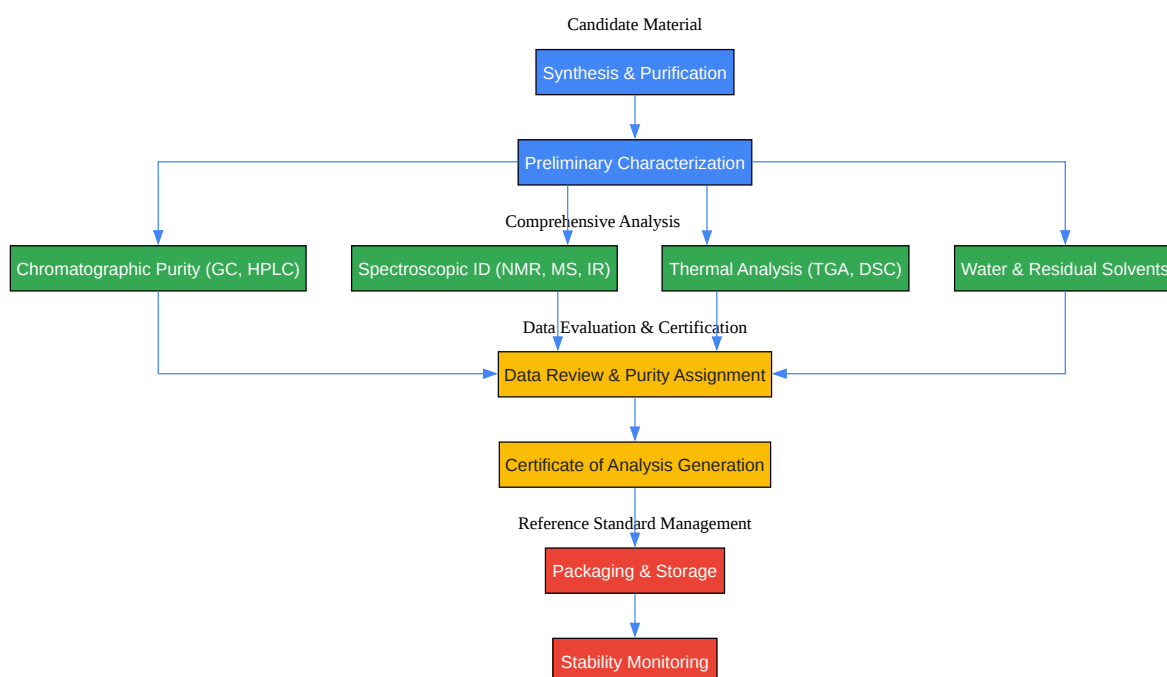
Thermal methods are employed to assess thermal stability and detect the presence of volatile impurities like water and residual solvents.

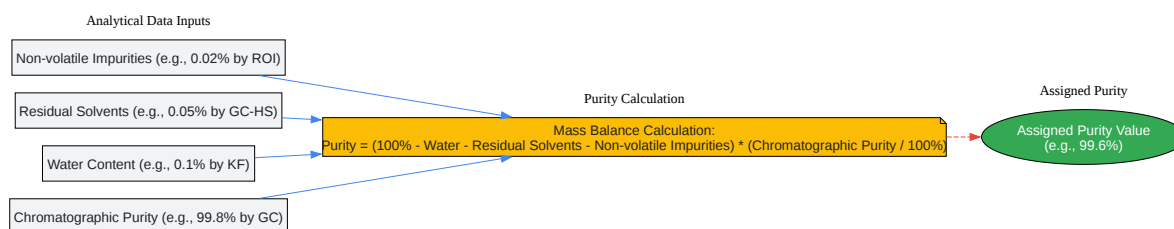
Table 4: Thermal Analysis Data

Parameter	(-)- Isolongifolol (Proposed)	(+)-Cedrol	Patchouli Alcohol	(+)- Longifolene
Technique	TGA, DSC	TGA, DSC	TGA, DSC	TGA
Melting Endotherm (DSC)	Sharp endotherm at ~113-114 °C	Sharp endotherm at ~86-87 °C	Sharp endotherm at ~56 °C	N/A
Thermal Decomposition (TGA)	Stable up to >150 °C	Stable up to >150 °C	Stable up to >150 °C	Volatilizes before significant decomposition
Water Content	≤0.5% (by Karl Fischer)	≤0.5% [4]	Specified in CoA	N/A
Residual Solvents	To be determined by GC-HS	Specified in CoA	Specified in CoA [2]	To be determined by GC-HS

Experimental Protocols

Detailed and validated analytical methods are a prerequisite for the reliable characterization of a reference standard.





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